2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a fluorinated derivative of imidazole-based compounds, which have garnered interest in medicinal chemistry due to their biological activity. This compound features a fluoro substituent and an imidazole ring, which contributes to its potential therapeutic applications. It is classified as an amino acid derivative due to the presence of the acetic acid moiety and the imidazole group, which is known for its role in various biochemical processes.
The compound is synthesized from commercially available precursors, including 1-methyl-1H-imidazole and acetic acid derivatives. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in the ring structure, which are often biologically active. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
The synthesis of 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid can be accomplished through several methods. One common approach involves:
The reaction typically proceeds via nucleophilic substitution where the fluorine atom replaces a hydrogen atom on the acetic acid moiety. The reaction conditions, including temperature and reaction time, are critical for achieving high yields and purity of the final product. For example, a typical procedure may involve stirring the reaction mixture at elevated temperatures (around 80°C) for several hours followed by purification through recrystallization.
The molecular formula of 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is C7H8FN3O2. The structure features:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and imidazoles:
For example, during esterification, the reaction may require acidic catalysts such as sulfuric acid to enhance the reaction rate. Similarly, amide formation can be conducted under basic conditions to deprotonate the carboxylic acid group.
The mechanism of action for 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with biological targets such as receptors or enzymes:
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors, suggesting potential therapeutic roles in treating diseases such as cancer or neurological disorders.
2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable addition to the field of medicinal chemistry and organic synthesis, warranting further investigation into its biological effects and potential therapeutic applications.
Structural Basis for Exosite and Catalytic Site Binding2-Fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid (PubChem CID: 79366604) acts as a dual-binding inhibitor of insulin-degrading enzyme (IDE), a zinc metalloprotease critical in regulating amyloid-β (Aβ) and insulin metabolism. The compound’s inhibition mechanism involves synergistic interactions with both the catalytic site and a distal exosite (~30 Å from the zinc ion) [4]. The imidazole ring coordinates with the catalytic zinc ion, while the fluorine-enhanced electrophilicity of the acetic acid moiety strengthens hydrogen bonding with residues in the exosite pocket (e.g., Tyr831 and Asp818). This dual binding stabilizes IDE’s "closed" conformation, preventing substrate entry into the catalytic chamber and allosterically hindering the "swinging-door" subdomain movement essential for peptide processing [4]. Structure-activity relationship (SAR) studies confirm that modifications to the imidazole nitrogen methylation or fluorine substitution reduce potency by >80%, underscoring their roles in zinc coordination and binding affinity [4].
Table 1: Structure-Activity Relationships of Key Imidazole Derivatives in IDE Inhibition
Compound Modification | IDE IC₅₀ (nM) | Binding Affinity Change vs. Lead |
---|---|---|
2-Fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid | 3.5 | Baseline (most potent) |
Removal of fluorine atom | >1000 | 285-fold decrease |
Esterification of carboxylic acid | Inactive | Complete loss of activity |
Imidazole replacement (e.g., pyridine) | >500 | >140-fold decrease |
Tertiary amine alkylation | 25–60 | 7–17-fold decrease |
Impact on Amyloid-β Clearance and Alzheimer’s Disease PathophysiologyBy inhibiting IDE’s proteolytic activity, this compound elevates extracellular Aβ42 levels by 3.5-fold in neuronal cell models, directly linking IDE dysfunction to Aβ accumulation [4]. Pharmacological blockade of IDE with this imidazole derivative reduces Aβ clearance across the blood-brain barrier (BBB) by capillary endothelial cells by 65%, exacerbating amyloid plaque deposition [4]. Transgenic mouse studies demonstrate that IDE inhibition correlates with impaired cognitive performance in Morris water maze tests, validating IDE as a therapeutic target for Alzheimer’s disease (AD). Notably, the compound’s ability to cross the BBB (confirmed via in situ perfusion assays) allows direct modulation of central Aβ metabolism, distinguishing it from peripherally restricted inhibitors [4].
Allosteric Modulation at the α1/γ2 InterfaceThis imidazole-based compound exhibits positive allosteric modulation (PAM) at α1β2γ2 GABA-A receptors, enhancing GABA-evoked chloride currents by 210% at 10 µM [2] [6]. Electrophysiological analyses reveal binding at the classical benzodiazepine site (α1/γ2 interface), where the protonated imidazole nitrogen forms a salt bridge with α1His101, and the fluorine atom stabilizes hydrophobic interactions with γ2Phe77 [6]. Unlike classical benzodiazepines (e.g., diazepam), this compound shows subtype selectivity: Minimal activity is observed at α5-containing receptors (efficacy <20%), attributed to steric incompatibility with α5His105 [6]. Radioligand displacement assays confirm high-affinity binding (Kᵢ = 28 nM) to the benzodiazepine site, reversible by flumazenil [2].
Comparative Analysis with Imidazo[1,2-a]pyridine DerivativesUnlike rigid tricyclic imidazo[1,2-a]pyridines (e.g., anticonvulsant agents), 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid adopts a flexible conformation, enabling deeper penetration into the GABA-A transmembrane domain (TMD) [6] [7]. This flexibility permits additional interactions with β2/β3 subunit residues (e.g., β2Asn265), explaining its 3-fold greater efficacy than imidazo[1,2-a]pyridines in potentiating GABA currents [6]. However, imidazo[1,2-a]pyridines generally exhibit superior metabolic stability due to their fused-ring systems resisting hepatic oxidation, whereas the acetic acid moiety here increases vulnerability to glucuronidation [7] [9].
Table 2: Pharmacological Comparison of Imidazole-Based GABA-A Modulators
Property | 2-Fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid | Imidazo[1,2-a]pyridine Derivatives |
---|---|---|
Binding affinity (Kᵢ, nM) | 28 | 50–200 |
GABA current potentiation (%) | 210 | 60–90 |
α1/γ2 vs. α5/γ3 selectivity ratio | 12:1 | 3:1 |
Metabolic stability (t₁/₂, min) | 22 (mouse liver microsomes) | 45–120 |
Allosteric site | Benzodiazepine site + TMD | Benzodiazepine site only |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1